molecular formula C9H10ClNO4S B2819012 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride CAS No. 944888-19-1

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride

Cat. No.: B2819012
CAS No.: 944888-19-1
M. Wt: 263.69
InChI Key: WKOFWYBZSCHZMV-UHFFFAOYSA-N
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Description

The compound “4-Methylcarbamoylmethoxy-benzenesulfonyl chloride” is a benzenesulfonyl chloride derivative. Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl. This compound is a colorless, oily liquid that fumes in air .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzene ring substituted with a sulfonyl chloride group and a methylcarbamoylmethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

As a sulfonyl chloride, this compound would be expected to undergo reactions typical of this class of compounds. This could include substitution reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a sulfonyl chloride, this compound would be expected to be reactive, particularly with nucleophiles. It would likely be a solid at room temperature .

Scientific Research Applications

Solvolysis of Benzenesulfonyl Chlorides

The solvolysis of benzenesulfonyl chloride and its derivatives, including 4-substituted versions, has been well-correlated using the Grunwald-Winstein equation. This research underscores the concerted bimolecular displacement mechanism (S_N2) involving solvent attack at sulfur, highlighting the reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions, which may be applicable to derivatives like 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride (Kevill & D’Souza, 1999).

High-Load Magnetic ROMP-Derived Reagents

The development of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents for methylation/alkylation of carboxylic acids demonstrates the compound's versatility. This innovative approach to benzenesulfonyl chloride reagents offers a more efficient and environmentally friendly methodology for chemical synthesis, which could inspire similar uses for this compound (Faisal et al., 2017).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonylamides prepared from immobilized primary amines and benzenesulfonyl chloride serve as key intermediates in chemical transformations. This indicates the role of benzenesulfonyl chloride derivatives in facilitating diverse chemical synthesis processes, including the generation of privileged scaffolds, a principle that could extend to this compound (Fülöpová & Soural, 2015).

Latent Curing Agents for Epoxy Resins

2-Ethyl-4-methylimidazole derivatives, synthesized through the reaction with benzenesulfonyl chloride, demonstrate the utility of these compounds as latent curing agents in epoxy resin applications. This research showcases the adaptability of benzenesulfonyl chloride derivatives in polymer science, potentially applicable to this compound for improving the performance of epoxy resins (Lei et al., 2015).

Friedel-Crafts Sulfonylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalysts for Friedel-Crafts sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride derivatives underscores the method's efficiency. This highlights a promising avenue for the sulfonylation of aromatic compounds, including potentially this compound, under mild conditions (Nara et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about the biological activity of this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

Sulfonyl chlorides are generally corrosive and can cause burns to skin and eyes. They are also harmful if inhaled or swallowed .

Future Directions

Future research on this compound could include detailed studies of its synthesis, reactions, and potential applications. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOFWYBZSCHZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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